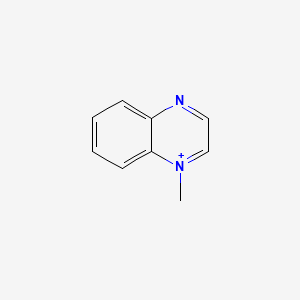

1-Methylquinoxalin-1-ium

Übersicht

Beschreibung

1-Methylquinoxalin-1-ium is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C9H9N2 and an average mass of 145.181 Da .

Synthesis Analysis

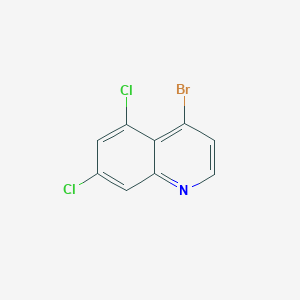

The synthesis of quinoxaline derivatives, such as this compound, often involves the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, which results in a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives are then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C9H9N2 . The average mass of the molecule is 145.181 Da, and the monoisotopic mass is 145.076019 Da .Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H9N2 . Its average mass is 145.181 Da, and its monoisotopic mass is 145.076019 Da .Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Investigations

- A study on 1-ethyl-3-methylquinoxaline-2-thione, which is related to 1-Methylquinoxalin-1-ium, highlights its biological activity potential. X-ray diffraction and UV-visible absorption spectroscopy, along with DFT calculations, were used to investigate this compound for biomedical applications. The results emphasize the importance of understanding the charge transfer within the molecule for its effective use in the biomedical field (Benallal et al., 2020).

Supramolecular Hydrogel Formation

- Research involving methylglyoxal (MGO) and its reaction with specific precursors to form amphiphilic methylquinoxaline derivatives demonstrates the potential of these compounds in forming supramolecular hydrogels. These hydrogels could have significant applications in biomedical fields, especially in the removal of MGO in vitro (Liu, Luo, & Liang, 2016).

Antitubercular Properties

- A compound related to this compound, E-2-[3-(3,4-dichlorophenyl)-1-oxo-2-propenyl]-3-methylquinoxaline-1,4-dioxide, shows significant antitubercular potencies. This molecule also affects respiration in rat liver mitochondria, providing insights into its mechanism of action against tuberculosis (Das et al., 2010).

Fluorimetric Assay of Methylglyoxal

- The use of quinoxaline derivatives in the fluorimetric assay of methylglyoxal, a significant biomolecule, highlights the potential of these compounds in biological assays and diagnostics (McLellan & Thornalley, 1992).

Non-Toxic Mitochondrial Probe

- A study on a yellow emission probe, 1-methyl-4-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) pyridin-1-ium iodide, which can specifically stain mitochondria, reveals its non-toxic, photostable properties and high sensitivity to mitochondrial membrane potential and viscosity changes. This probe is significant for real-time monitoring of mitochondria in physiological and pathological processes (Chen et al., 2018).

Corrosion Inhibition

- The compound 6-methylquinoxalin-2(1H)-one, a relative of this compound, has been shown to have good inhibiting properties for steel corrosion in an acidic medium, suggesting its potential as a corrosion inhibitor (Forsal et al., 2010).

Nonlinear Optical Properties

- The nonlinear optical properties of quinoxalin derivatives have been investigated, indicating their potential applications in future optical devices. This highlights the versatility of quinoxalin compounds in the field of optics and laser technology (Zidan, Arfan, & Allahham, 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-Methylquinoxalin-1-ium is NAD(P)H, a crucial coenzyme in various biological processes . The compound interacts with NAD(P)H, leading to changes in fluorescence intensity, which can be used to monitor NAD(P)H dynamics in living systems .

Mode of Action

This compound interacts with its target, NAD(P)H, through a process that involves near-infrared fluorescence . In the presence of NADH, solutions of this compound exhibit near-infrared fluorescence at specific wavelengths . This interaction leads to changes in the fluorescence intensity, which can be used as a measure of NAD(P)H levels .

Biochemical Pathways

The interaction of this compound with NAD(P)H affects the biochemical pathways associated with this coenzyme . NAD(P)H plays a vital role in various biochemical pathways, including those involved in energy metabolism and the oxidative stress response. Changes in NAD(P)H levels can therefore have significant downstream effects on these pathways .

Pharmacokinetics

The compound’s ability to interact with nad(p)h and induce changes in fluorescence intensity suggests that it may have good bioavailability .

Result of Action

The action of this compound results in changes in the fluorescence intensity of NAD(P)H . These changes can be used to monitor NAD(P)H dynamics in living systems, providing valuable information about the status of biochemical pathways associated with this coenzyme .

Biochemische Analyse

Biochemical Properties

It is known that the compound can undergo direct C3-functionalization via C–H bond activation . This process has attracted considerable attention due to its potential diverse biological activities and chemical properties .

Molecular Mechanism

It is known that the compound can undergo direct C3-functionalization via C–H bond activation . This process could potentially lead to various biochemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and others .

Temporal Effects in Laboratory Settings

It has been reported that the compound exhibits near-infrared fluorescence in the presence of NADH .

Eigenschaften

IUPAC Name |

1-methylquinoxalin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N2.HI/c1-11-7-6-10-8-4-2-3-5-9(8)11;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETAJGFQEVXMLG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=NC2=CC=CC=C21.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942784 | |

| Record name | 1-Methylquinoxalin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-03-3 | |

| Record name | NSC34643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylquinoxalin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

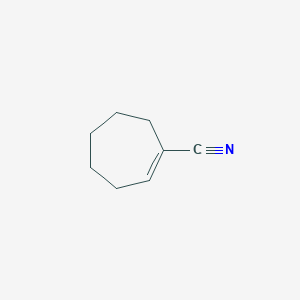

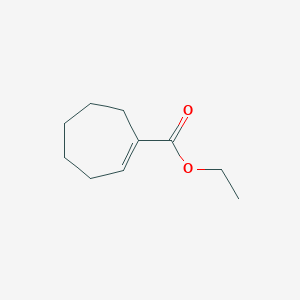

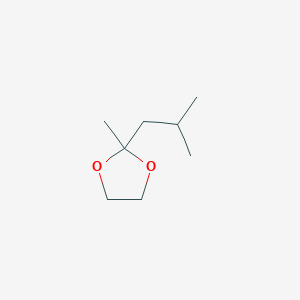

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-2-Azabicyclo[3.3.0]octane](/img/structure/B3049345.png)

![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)